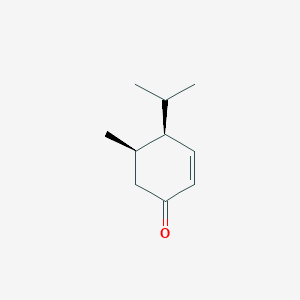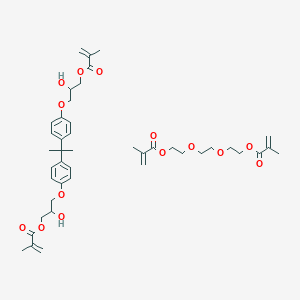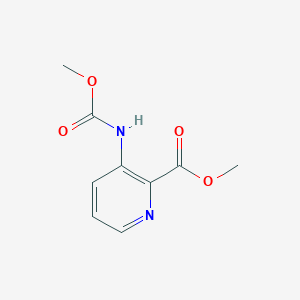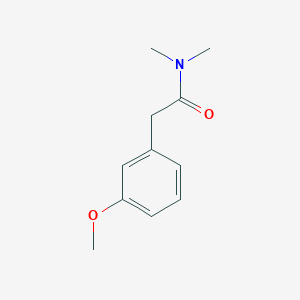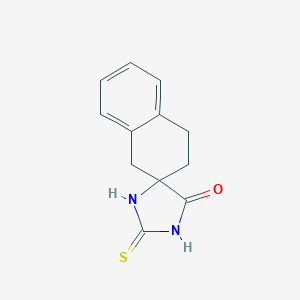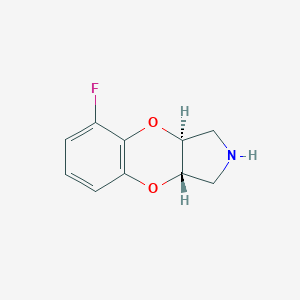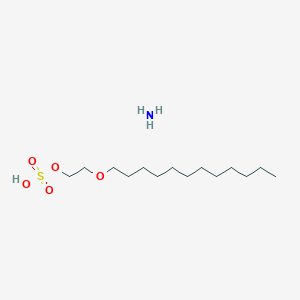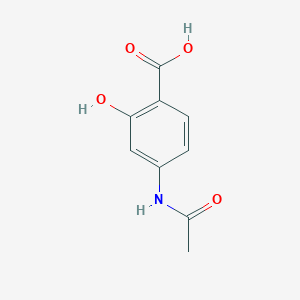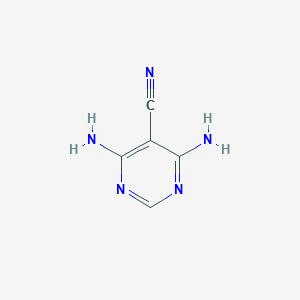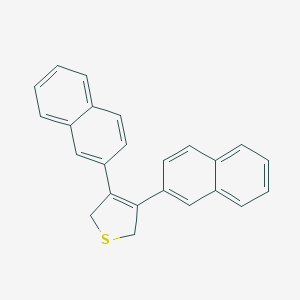
3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene (DNT) is a heterocyclic compound that has been widely used in scientific research due to its unique chemical structure and properties. DNT is a thiophene derivative that contains two naphthalene rings, which makes it an important building block for the synthesis of various organic compounds.
作用機序
The mechanism of action of 3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene is not well understood. However, it has been reported to exhibit strong electron-donating properties due to the presence of two naphthalene rings and a thiophene ring. This property makes it an attractive building block for the synthesis of conjugated polymers and other materials.
生化学的および生理学的効果
There is limited information on the biochemical and physiological effects of 3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene. However, it has been reported to be non-toxic and non-carcinogenic, making it an attractive candidate for use in various applications.
実験室実験の利点と制限
3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene has several advantages for use in lab experiments. It is readily available, easy to handle, and has a high purity and yield. However, its limited solubility in common solvents can make it challenging to work with in some applications.
将来の方向性
There are several future directions for the use of 3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene in scientific research. One potential application is in the development of new materials for use in optoelectronics and photovoltaics. Another potential application is in the development of new drugs and therapies for various diseases. Additionally, further research is needed to fully understand the mechanism of action and potential applications of 3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene in various fields.
Conclusion:
In conclusion, 3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene is a heterocyclic compound that has been widely used in scientific research due to its unique chemical structure and properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of 3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene in various fields.
合成法
The synthesis of 3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene involves the reaction of 2,5-dihydrothiophene with 2-naphthyllithium, followed by the reaction of the resulting intermediate with 2-bromonaphthalene. This method has been reported to yield 3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene in high purity and yield.
科学的研究の応用
3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene has been extensively used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of conjugated polymers, organic semiconductors, and other materials that have potential applications in optoelectronics, photovoltaics, and other fields.
特性
CAS番号 |
100989-95-5 |
|---|---|
製品名 |
3,4-DI(Naphthalen-2-YL)-2,5-dihydrothiophene |
分子式 |
C24H18S |
分子量 |
338.5 g/mol |
IUPAC名 |
3,4-dinaphthalen-2-yl-2,5-dihydrothiophene |
InChI |
InChI=1S/C24H18S/c1-3-7-19-13-21(11-9-17(19)5-1)23-15-25-16-24(23)22-12-10-18-6-2-4-8-20(18)14-22/h1-14H,15-16H2 |
InChIキー |
OMKMBDQHQIXBSK-UHFFFAOYSA-N |
SMILES |
C1C(=C(CS1)C2=CC3=CC=CC=C3C=C2)C4=CC5=CC=CC=C5C=C4 |
正規SMILES |
C1C(=C(CS1)C2=CC3=CC=CC=C3C=C2)C4=CC5=CC=CC=C5C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





